molecular formula C24H23N3O3S2 B2811791 N-(4-ethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1261007-91-3

N-(4-ethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2811791
CAS No.: 1261007-91-3
M. Wt: 465.59
InChI Key: RGGLGWQNCVNVST-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • A 3-[(3-methoxyphenyl)methyl] substituent at position 3 of the pyrimidinone ring.
  • A sulfanyl group at position 2, linked to an N-(4-ethylphenyl)acetamide moiety.

The sulfanyl bridge stabilizes the molecule’s conformation and may influence binding interactions.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-3-16-7-9-18(10-8-16)25-21(28)15-32-24-26-20-11-12-31-22(20)23(29)27(24)14-17-5-4-6-19(13-17)30-2/h4-13H,3,14-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGLGWQNCVNVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the 4-ethylphenyl and 3-methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: It may have therapeutic potential for treating various diseases, particularly those involving abnormal cell growth or signaling pathways.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins involved in cellular signaling and regulation. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Features
Target Compound Thieno[3,2-d]pyrimidinone 3-(3-methoxyphenyl)methyl; 2-sulfanylacetamide ~487.6 Moderate lipophilicity; potential for hydrogen bonding via acetamide NH.
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thieno[3,2-d]pyrimidinone 3-(4-methylphenyl); 2-sulfanylacetamide (4-trifluoromethoxyphenyl) 531.54 Higher lipophilicity (CF3 group); increased metabolic stability.
N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidinone 3-methyl; 2-sulfanylacetamide (4-butylphenyl); 7-phenyl 463.61 Extended alkyl chain (butyl) enhances hydrophobicity; 7-phenyl alters steric bulk.
N-Phenyl-2-(tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Benzothieno-triazolo-pyrimidine Triazolo-pyrimidine core; 3-sulfanylacetamide (phenyl) ~450 (estimated) Additional nitrogen atoms may improve solubility; complex heterocycle.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity :
    • The target compound’s 3-methoxyphenyl and 4-ethylphenyl groups confer moderate logP (~3.5–4.0), balancing membrane permeability and solubility.
    • The trifluoromethoxy analogue has higher logP (~4.5) due to the CF3 group, enhancing blood-brain barrier penetration but reducing aqueous solubility.
  • Hydrogen Bonding: All analogues retain the acetamide NH (H-bond donor) and pyrimidinone carbonyl (H-bond acceptor), critical for target interactions .
  • Metabolic Stability :
    • The sulfanyl bridge in the target compound may reduce oxidative metabolism compared to ether or amine linkages in other derivatives .

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